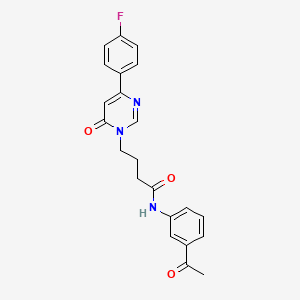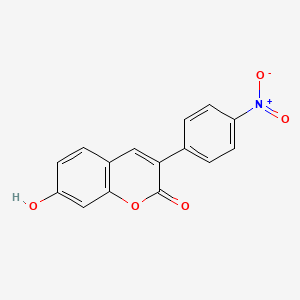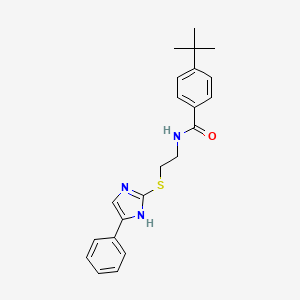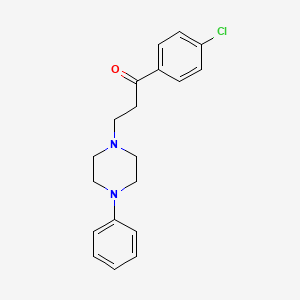
1-(4-Chlorophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one
Vue d'ensemble
Description
1-(4-Chlorophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one, also known as 1-CPPP, is an organic compound belonging to the class of piperazines. It is a heterocyclic aromatic compound that is composed of four rings, two piperazines, and two phenyls. It is a colorless crystalline solid with a molecular weight of 280.8 g/mol and a melting point of 114-115 °C. This compound is used in scientific research applications due to its unique properties and its ability to interact with various biological systems.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis Techniques : Research has shown successful synthesis of related compounds through methods like Claisen-Schmidt condensation and base-catalyzed reactions, offering insights into potential synthesis pathways for 1-(4-Chlorophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one (Salian et al., 2018).
Structural Characteristics : Investigations into similar molecules have provided detailed structural information, including molecular geometry, bond angles, and interactions, which could be relevant for understanding the physical and chemical properties of 1-(4-Chlorophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one (Jayasudha et al., 2020).
Biological and Pharmacological Activities
Receptor Interaction Studies : Research on structurally similar compounds has revealed potential interactions with biological receptors, such as α_1 receptors, suggesting possible pharmacological applications for 1-(4-Chlorophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one (Hon, 2013).
Antimicrobial and Antifungal Effects : Some studies have demonstrated antimicrobial and antifungal activities in related compounds, which may indicate similar properties in 1-(4-Chlorophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one (Viji et al., 2020).
Molecular Docking and Computational Studies : Molecular docking studies of related compounds have been carried out to predict binding affinity and interaction with various proteins, offering a framework for understanding the potential biological interactions of 1-(4-Chlorophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one (ShanaParveen et al., 2016).
Neuroprotective and Anti-inflammatory Potential : Certain compounds with structural similarity have shown promise in neuroprotective and anti-inflammatory applications, hinting at potential research directions for 1-(4-Chlorophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one (Ravula et al., 2016).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c20-17-8-6-16(7-9-17)19(23)10-11-21-12-14-22(15-13-21)18-4-2-1-3-5-18/h1-9H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IELISHYYIJUUCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901324000 | |
| Record name | 1-(4-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901324000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
47.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666680 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Chlorophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one | |
CAS RN |
329779-12-6 | |
| Record name | 1-(4-chlorophenyl)-3-(4-phenylpiperazin-1-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901324000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



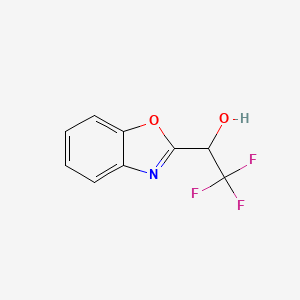
![(3E)-1-acetyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione](/img/structure/B2857340.png)
![N-[cyano(oxolan-3-yl)methyl]-2-(2-methylphenyl)cyclopropane-1-carboxamide](/img/structure/B2857341.png)
![4,7,7-trimethyl-3-oxo-N-[2-(1-piperidinyl)ethyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2857343.png)
![6-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2857345.png)
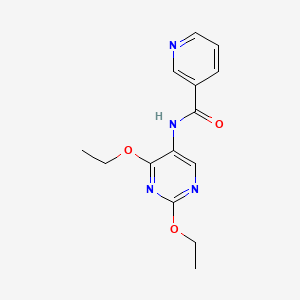
![3,5,5-Trimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2857348.png)
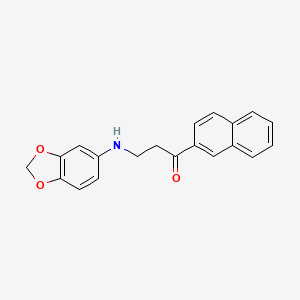
![2-Chloro-N-[4-fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B2857350.png)
![ethyl 2-{[2-(1H-indol-3-ylmethylene)hydrazino]carbonyl}-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate](/img/structure/B2857356.png)
